

2,5-Difluorophenyl isothiocyanate safety data sheet (SDS) information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,5-Difluorophenyl isothiocyanate**

Cat. No.: **B1583469**

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **2,5-Difluorophenyl Isothiocyanate**

For researchers, scientists, and drug development professionals, the innovative potential of reagents like **2,5-Difluorophenyl isothiocyanate** is often matched by the need for rigorous safety protocols. This volatile, corrosive, and toxic compound is invaluable for introducing fluorinated phenyl groups into molecules to enhance biological activity and stability, making it a key building block in medicinal chemistry.^[1] However, its utility demands a comprehensive understanding of its hazards and the implementation of meticulous handling procedures to ensure laboratory safety.

This guide provides a detailed examination of the safety data for **2,5-Difluorophenyl isothiocyanate** (CAS No: 206559-57-1), moving beyond mere compliance to foster a deep-seated culture of safety grounded in scientific principles.^{[2][3][4][5][6][7]}

Hazard Identification and GHS Classification

2,5-Difluorophenyl isothiocyanate is classified as a hazardous substance that poses significant health risks upon exposure. The primary danger lies in its corrosive and toxic nature. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its dangers.

Signal Word: Danger^{[2][6][8][9][10]}

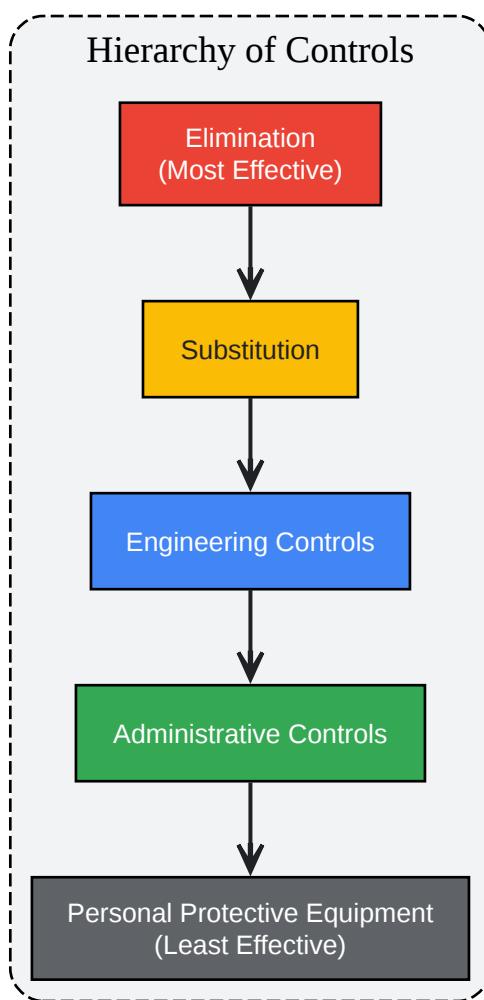
The signal word "Danger" indicates that the substance presents a high-level hazard.

Table 1: GHS Hazard Classification

Pictogram	Hazard Class	Hazard Statement
	Skin Corrosion / Irritation, Category 1B H314: Causes severe skin burns and eye damage.[2] [6][9][10] Acute Toxicity (Inhalation), Category 3 H331: Toxic if inhaled.[6] Acute Toxicity (Oral), Category 4 H302: Harmful if swallowed.[6] Acute Toxicity (Dermal), Category 4 H312: Harmful in contact with skin.[6] Flammable Liquids H227: Combustible liquid.[6]	Causality: The isothiocyanate functional group (-N=C=S) is highly reactive, particularly towards nucleophiles such as the amine and sulfhydryl groups found in biological macromolecules. This reactivity is the basis for its corrosive action on skin, eyes, and mucous membranes, leading to rapid tissue damage. Its toxicity upon inhalation, ingestion, or skin contact is also linked to this reactivity, which can disrupt critical cellular functions.

Physicochemical Properties

Understanding the physical properties of a chemical is fundamental to its safe handling and storage. For instance, its high boiling point and low vapor pressure at room temperature might suggest a low inhalation risk, but its classification as "Toxic if inhaled" indicates that even small amounts of vapor or aerosol can be dangerous. Its moisture sensitivity is a critical parameter for storage.[4][6][11]


Table 2: Physical and Chemical Properties

Property	Value	Source
CAS Number	206559-57-1	[2]
Molecular Formula	C ₇ H ₃ F ₂ NS	[2] [12]
Molecular Weight	171.17 g/mol	[1] [2]
Appearance	Liquid	[13]
Boiling Point	205 °C (lit.)	[2] [4] [6]
Density	1.338 g/mL at 25 °C (lit.)	[2] [4] [6]
Flash Point	92 °C (197.6 °F) - closed cup	[2] [4]
Refractive Index	n _{20/D} 1.602 (lit.)	[2] [4] [6]

| Sensitivity | Moisture Sensitive |[\[4\]](#)[\[6\]](#) |

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach is essential to minimize exposure. The "Hierarchy of Controls" is the established framework for this, prioritizing the most effective measures.

[Click to download full resolution via product page](#)

Caption: Hierarchy of Controls for managing chemical exposure.

For **2,5-Difluorophenyl isothiocyanate**, elimination or substitution is often not feasible. Therefore, the focus must be on robust engineering controls, administrative policies, and diligent use of PPE.

Engineering Controls

- Ventilation: All handling must be performed in a well-ventilated area. A certified chemical fume hood is mandatory to prevent the accumulation of toxic vapors.[8][14][15][16]
- Safety Equipment: An eyewash station and a safety shower must be immediately accessible in any area where the chemical is handled or stored.[8][17]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully for compatibility and worn correctly.

- Eye and Face Protection: Wear tightly fitting safety goggles.[8][18] Given the severe corrosive properties, a full face shield is also required to protect against splashes.[2][8]
- Skin Protection:
 - Gloves: Handle with impervious gloves that have been inspected for integrity before use. [2][3][8] Given the lack of specific permeation data for this exact chemical, double-gloving can provide additional protection. Always wash hands thoroughly after removing gloves. [14][15]
 - Clothing: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[15] For procedures with a higher risk of splashing or when handling larger quantities, impervious protective clothing, such as a PVC apron or coveralls, is necessary.[8][11][18]
- Respiratory Protection: If ventilation is inadequate or during spill cleanup, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) is required.[2][18] All respirator use must comply with a formal respiratory protection program.

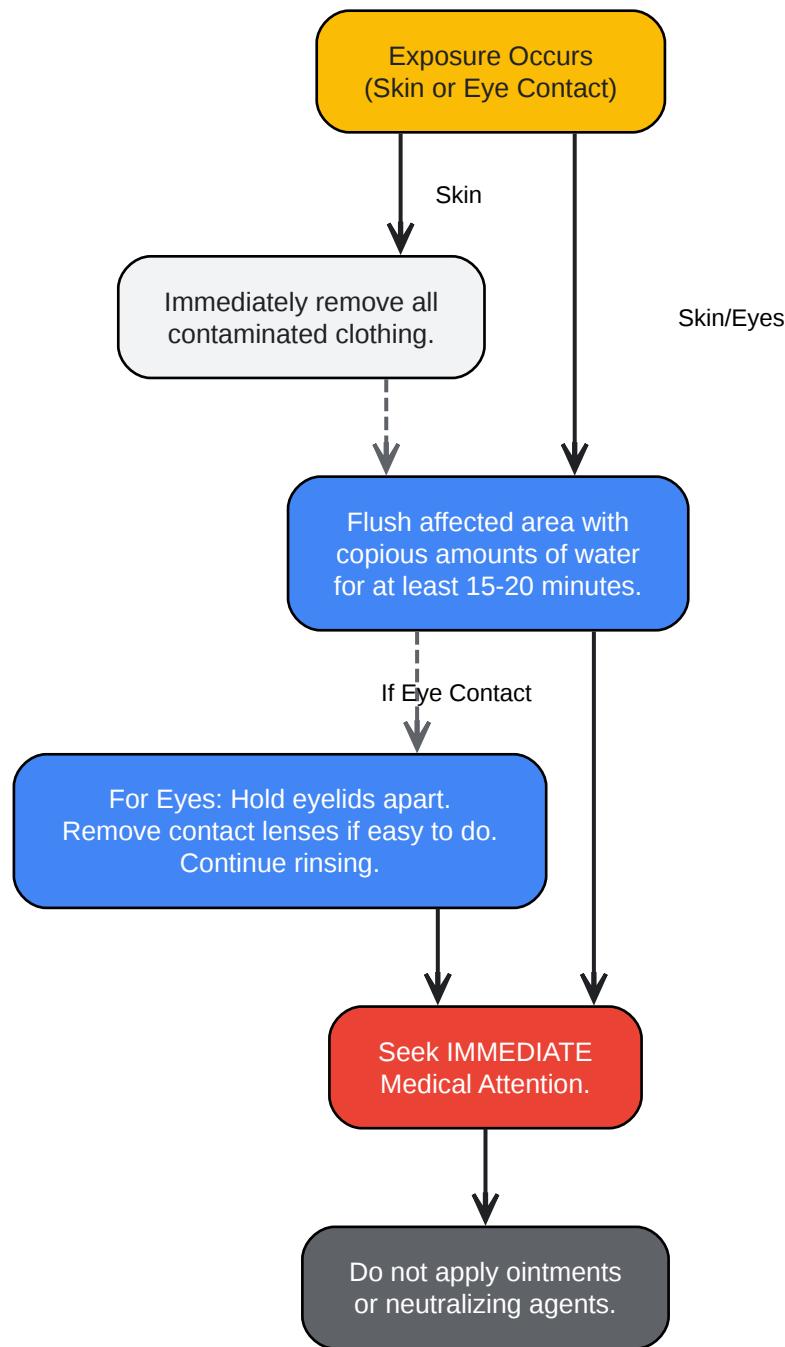
Safe Handling and Storage Protocols

Handling

- Avoid all personal contact, including inhalation of vapors or mists.[11][15]
- Do not eat, drink, or smoke in the laboratory area.[8][14][15]
- Keep the container tightly closed when not in use.[8][15][16]
- Handle under an inert atmosphere (e.g., argon or nitrogen) if possible, due to moisture sensitivity.[15][19]
- Wash hands and face thoroughly after handling.[8][15]

- Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[8][11][14]

Storage


- Store in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[8][15][19]
- The storage area must be secured and locked up.[8][9][16]
- Store in the original, tightly sealed container.[8][11][15]
- Store away from incompatible materials, particularly strong oxidizing agents, acids, and water.[8][20]

Emergency Procedures: First-Aid and Spill Response

Rapid and correct response to an exposure or spill is critical. All personnel must be trained on these procedures before working with the chemical.

First-Aid Measures

Immediate medical attention is required for all routes of exposure.

[Click to download full resolution via product page](#)

Caption: First-aid workflow for skin or eye exposure.

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8][9][18]
Call a POISON CENTER or doctor immediately.[8]

- Skin Contact: Take off immediately all contaminated clothing.[8][9] Rinse skin with plenty of water or shower for at least 15 minutes.[8][9][17] Immediately call a POISON CENTER or doctor.[8]
- Eye Contact: Rinse cautiously with water for several minutes.[8][9] Remove contact lenses if present and easy to do.[8][9] Continue rinsing. Immediately call a POISON CENTER or doctor.[8][9]
- Ingestion: Rinse mouth with water.[8][18] Do NOT induce vomiting.[8][9] Get emergency medical help immediately.[8][14]

Fire-Fighting Measures

- Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8][18] Do not use a solid stream of water, as it may spread the fire.[8]
- Hazards: The substance is a combustible liquid.[6][21] Upon combustion, it may decompose to generate highly toxic and corrosive fumes, including nitrogen oxides (NO_x), sulfur oxides (SO_x), carbon oxides (CO, CO₂), and hydrogen fluoride.[8][16][22]
- Protection: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[14][16][18]

Accidental Release Measures

- Minor Spills: Evacuate the area.[14] Ensure adequate ventilation. Wearing full PPE, absorb the spill with inert, non-combustible material (e.g., sand, vermiculite).[22] Collect the material into a suitable, labeled container for hazardous waste disposal.[17][22]
- Major Spills: Evacuate personnel and move upwind.[11][22] Alert emergency responders.[11][22] Prevent the spill from entering drains or waterways.[14][16][22] Contain the spill by bunding if possible.[8]

Disposal Considerations

2,5-Difluorophenyl isothiocyanate and any contaminated materials must be disposed of as hazardous waste.

- Do not dispose of into drains or the environment.[14]
- All disposal practices must be in accordance with federal, state, and local regulations.[8]
Consult with a licensed professional waste disposal service.
- Decontamination of waste can be conducted using aqueous ammonia or sodium carbonate solutions, which react with and neutralize the isothiocyanate group.[14]

Conclusion

2,5-Difluorophenyl isothiocyanate is a powerful reagent for chemical synthesis but carries significant hazards. Its corrosive and toxic properties demand the highest standards of laboratory safety. By integrating a thorough understanding of its chemical nature with stringent adherence to engineering controls, personal protective equipment protocols, and emergency preparedness, researchers can mitigate the risks and handle this compound with the confidence that comes from a well-established safety framework.

References

- First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC.
- **2,5-Difluorophenyl Isothiocyanate**. (n.d.). BIOFOUNT.
- SAFETY DATA SHEET: 5-Chloro-2-fluorophenyl isothiocyanate. (2023, September 1). Fisher Scientific.
- SAFETY DATA SHEET: 2,4-Difluorophenyl isothiocyanate. (2025, September 24). Thermo Fisher Scientific.
- HAZARD SUMMARY: METHYL ISOTHIOCYANATE. (n.d.). NJ.gov.
- **2,5-Difluorophenyl isothiocyanate**. (n.d.). MySkinRecipes.
- 2,6-Difluorophenyl isothiocyanate. (n.d.). PubChem.
- Material Safety Data Sheet - 4-Nitrophenyl isothiocyanate. (n.d.). Cole-Parmer.
- **2,5-difluorophenyl isothiocyanate** (C7H3F2NS). (n.d.). PubChemLite.
- MDI or TDI: First Aid Guidance. (n.d.). American Chemistry Council.
- SAFETY DATA SHEET: 2,4,5-Trifluorophenyl isothiocyanate. (2025, September 23). Thermo Fisher Scientific.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,5-Difluorophenyl isothiocyanate [myskinrecipes.com]
- 2. 2,5-二氟异硫氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 206559-57-1|2,5-Difluorophenyl Isothiocyanate|2,5-Difluorophenyl Isothiocyanate|-范德生物科技公司 [bio-fount.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. 2,5-DIFLUOROPHENYL ISOTHIOCYANATE CAS#: 206559-57-1 [m.chemicalbook.com]
- 6. 2,5-DIFLUOROPHENYL ISOTHIOCYANATE | 206559-57-1 [amp.chemicalbook.com]
- 7. 2,5-DIFLUOROPHENYL ISOTHIOCYANATE, CasNo.206559-57-1 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. 2,6-Difluorophenyl isothiocyanate | C7H3F2NS | CID 4031601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. PubChemLite - 2,5-difluorophenyl isothiocyanate (C7H3F2NS) [pubchemlite.lcsb.uni.lu]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. nj.gov [nj.gov]
- 18. echemi.com [echemi.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. assets.thermofisher.cn [assets.thermofisher.cn]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [2,5-Difluorophenyl isothiocyanate safety data sheet (SDS) information]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1583469#2-5-difluorophenyl-isothiocyanate-safety-data-sheet-sds-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com